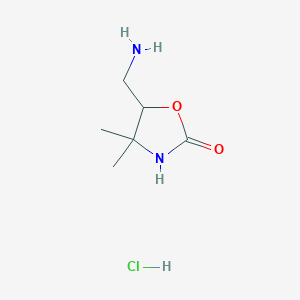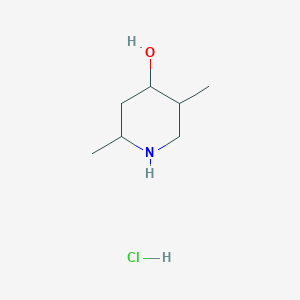![molecular formula C11H15N3 B2940912 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine CAS No. 1509129-83-2](/img/structure/B2940912.png)
5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine” is a chemical compound with the molecular formula C11H15N3 . It is related to a class of compounds that have been studied for their potential as selective inhibitors in biochemical processes .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . The synthesis typically involves the construction of the spirocyclic scaffold through ring closure of corresponding bis-electrophiles at bis-nucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-amine group attached to a 2-azaspiro[3.3]heptan-2-yl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Mécanisme D'action
The mechanism of action of 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine is not fully understood. However, scientific research has shown that the compound acts as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties that are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine in lab experiments is its low toxicity profile. This makes it a good candidate for further preclinical and clinical studies. However, one of the limitations is the lack of understanding of the compound's mechanism of action. Further research is needed to fully understand how the compound works and its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine. One direction is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine involves a series of chemical reactions. The first step involves the synthesis of 2-bromo-5-chloropyridine, which is then subjected to a reaction with 1,7-diazabicyclo[4.3.0]nonane to form the spirocyclic intermediate. The intermediate is then subjected to a reduction reaction to obtain the final product.
Applications De Recherche Scientifique
Scientific research has shown that 5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine has potential therapeutic applications in various diseases. The compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-(2-azaspiro[3.3]heptan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-10-3-2-9(6-13-10)14-7-11(8-14)4-1-5-11/h2-3,6H,1,4-5,7-8H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWQMWFSJUMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509129-83-2 |
Source


|
| Record name | 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2940829.png)
![1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940830.png)
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940832.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2940833.png)


![4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940841.png)


![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)


![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
